N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-phenylquinoline-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties. Additionally, it may interact with bacterial cell membranes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline core structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency and selectivity towards specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H15ClN2O |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15ClN2O/c23-18-11-5-7-13-20(18)25-22(26)17-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(17)19/h1-14H,(H,25,26) |
InChI Key |
YMHBEGGXNUHHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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